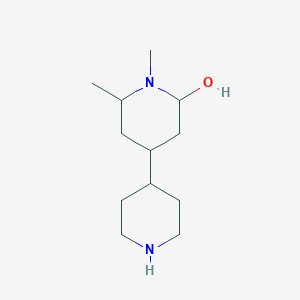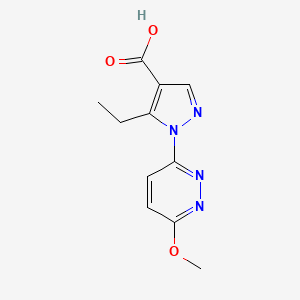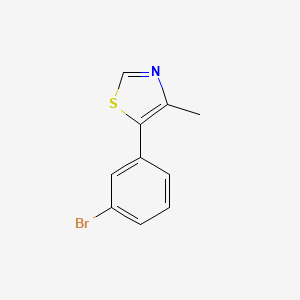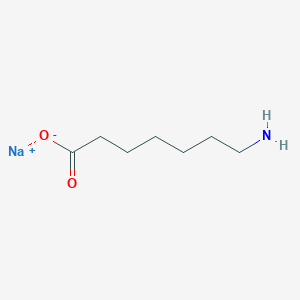
1,6-Dimethyl-4-(piperidin-4-yl)piperidin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dimethyl-4-(piperidin-4-yl)piperidin-2-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-4-(piperidin-4-yl)piperidin-2-ol typically involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production methods for piperidine derivatives, including this compound, involve large-scale hydrogenation processes. These methods are designed to be cost-effective and efficient, ensuring high yields and selectivity .
化学反応の分析
Types of Reactions
1,6-Dimethyl-4-(piperidin-4-yl)piperidin-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
科学的研究の応用
1,6-Dimethyl-4-(piperidin-4-yl)piperidin-2-ol has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases like HIV and cancer.
Industry: Utilized in the production of pharmaceuticals and other chemical products
作用機序
The mechanism of action of 1,6-Dimethyl-4-(piperidin-4-yl)piperidin-2-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to 1,6-Dimethyl-4-(piperidin-4-yl)piperidin-2-ol include:
- 2-(Piperidin-4-yl)ethan-1-ol
- 6-(Piperidin-1-yl)pyrimidine-2,4-diamine (Desoxyminoxidil)
Uniqueness
This compound is unique due to its specific structural features, such as the presence of two methyl groups and a hydroxyl group on the piperidine ring. These structural characteristics contribute to its distinct chemical and biological properties, making it valuable for various scientific and industrial applications .
特性
分子式 |
C12H24N2O |
|---|---|
分子量 |
212.33 g/mol |
IUPAC名 |
1,6-dimethyl-4-piperidin-4-ylpiperidin-2-ol |
InChI |
InChI=1S/C12H24N2O/c1-9-7-11(8-12(15)14(9)2)10-3-5-13-6-4-10/h9-13,15H,3-8H2,1-2H3 |
InChIキー |
QNJMGHVWOFZSOG-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CC(N1C)O)C2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole](/img/structure/B13192965.png)




![3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane](/img/structure/B13192993.png)



![({4-Fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13193008.png)

![6-Chloro-1H,3H,4H,5H-thiopyrano[4,3-B]indole](/img/structure/B13193027.png)
